molecular formula C12H10Cl2F3NO B1673481 Flurochloridone CAS No. 61213-25-0

Flurochloridone

Cat. No. B1673481
CAS RN: 61213-25-0
M. Wt: 312.11 g/mol
InChI Key: OQZCSNDVOWYALR-UHFFFAOYSA-N
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Description

Flurochloridone is an ISO classified herbicide . It is commonly used to inhibit weeds during the growth of crop plants such as grains, sunflowers, and potatoes .


Synthesis Analysis

Flurochloridone is a herbicide that inhibits carotenoid synthesis . It is used in pre-emergence applications. The compound is taken up by the roots of the plant and is quickly translocated from roots to the foliar tissues in susceptible plants .


Molecular Structure Analysis

Flurochloridone has a molecular formula of C12H10Cl2F3NO . Its average mass is 312.115 Da and its monoisotopic mass is 311.009155 Da .


Chemical Reactions Analysis

Flurochloridone can cause bleaching of plant leaves through interference with carotenoid biosynthesis . More detailed information about its chemical reactions could not be found in the available sources.


Physical And Chemical Properties Analysis

Flurochloridone has a density of 1.5±0.1 g/cm3, a boiling point of 453.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 71.3±3.0 kJ/mol and it has a flash point of 228.2±28.7 °C .

Scientific Research Applications

Cytological Effects

Flurochloridone, a herbicide, has been studied for its cytological effects on Allium cepa (onion). It was found to reduce mitotic division and induce abnormal mitosis in a concentration-dependent manner. The herbicide caused significant cytological disruptions, including abnormalities like C-metaphase, laggards, stickiness, bridges, fragments, multipolarity, poliploidy, and micronucleated cells, indicating potential genetic and chromosomal damage (Yüzbaşıoğlu, Ünal, Sancak, & Kasap, 2003).

Cellular Apoptosis

Flurochloridone has been implicated in inducing apoptosis in mouse TM4 Sertoli cells. It activated stress and unfolded protein response (UPR) signaling pathways, leading to cell apoptosis. This suggests a toxicological mechanism impacting male reproductive health (Zhang, Ni, Zhao, Wang, Chang, & Zhou, 2022).

DNA Damage Assessment

Studies have shown that flurochloridone and its commercial formulations can induce single-strand DNA breaks in vitro on mammalian cells. This genotoxic potential was demonstrated using assays like cytokinesis-block micronucleus cytome and single-cell gel electrophoresis in Chinese Hamster Ovary K1 cells (Nikoloff, Larramendy, & Soloneski, 2014).

Impacts on Reproductive System

Flurochloridone has been reported to adversely affect male reproductive systems in mice. The substance was observed to cause testicular weight reduction, dysfunction, and architectural damage, interfering with spermatogonial proliferation and meiosis, thus reducing sperm quality. This indicates significant reproductive toxicity and suggests potential mechanisms of toxicity related to mitochondrial damage and apoptosis in testicular Sertoli cells (Sun, Tian, Pan, Chang, Xia, Hu, Wang, Li, Li, Yang, & Zhou, 2021).

Physiological and Biochemical Effects on Plants

Flurochloridone's impact on non-target plants, specifically Helianthus annuus (sunflowers), has been investigated. When treated with flurochloridone, the plants showed reduced chlorophyll, carotenoid, and water content, with increased stress enzyme activities. Interestingly, pre-treatment with salicylic acid (SA) seemed to mitigate some of these adverse effects, highlighting the potential protective role of SA against herbicide-induced stress (Kaya & Yiğit, 2014).

Genotoxicity in Aquatic Organisms

Studies on the genotoxic effects of flurochloridone-based herbicides on Rhinella arenarum tadpoles revealed that these formulations can induce DNA damage at the chromosomal level, and increase the frequency of primary DNA lesions. This study underscores the potential risk that such herbicides pose to non-target aquatic species (Nikoloff, Natale, Marino, Soloneski, & Larramendy, 2014).

Effect on Soil Microorganisms

Flurochloridone's impact on soil fungal communities was assessed in potato-growing areas. It was found that the herbicide's application altered the composition of soil fungi, with significant differences observed between soils with low and high flurochloridone content. This suggests that the herbicide could significantly influence soil microbial dynamics, potentially affecting soil health and plant growth (Li, Shen, Chen, Zhang, Deng, Liu, & Shangguan, 2021).

Safety And Hazards

Flurochloridone is suspected of damaging fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While Flurochloridone is commonly used in agriculture, its extensive use has resulted in environmental pollution . Research on the toxicity of Flurochloridone has gradually increased, but it is relatively rare to analyze the role of Flurochloridone by studying the composition of soil microorganisms . Therefore, future research could focus on this area to better understand the environmental impact of Flurochloridone.

properties

IUPAC Name

3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZCSNDVOWYALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041987
Record name Flurochloridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flurochloridone

CAS RN

61213-25-0
Record name Flurochloridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61213-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurochloridone [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061213250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurochloridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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